molecular formula C17H28N2S B4621947 N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea

N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea

Cat. No. B4621947
M. Wt: 292.5 g/mol
InChI Key: JNQQYORNQJLPPU-UHFFFAOYSA-N
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Description

N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea is a chemical compound belonging to the class of thioureas, which are characterized by the presence of the thiourea functional group (–NH–C(=S)–NH–). Thioureas play a significant role in various chemical syntheses, acting as ligands, catalysts, and intermediates in organic and inorganic reactions. The specificity of N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea lies in its unique combination of dibutyl and dimethylphenyl groups, affecting its molecular structure, chemical reactivity, and physical properties.

Synthesis Analysis

The synthesis of N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea derivatives involves the reaction of isothiocyanates with amines. A general method for synthesizing thiourea derivatives is reported by incorporating various substituents on the phenyl ring, which significantly influences the compound's properties and reactivity (Lipowska et al., 1996).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea, is characterized by X-ray diffraction studies. These studies reveal the configuration of substituents around the thiourea core and the overall molecular geometry. The presence of dibutyl and dimethylphenyl groups influences the molecular conformation and the stabilization of the structure through intramolecular and intermolecular interactions (Usman et al., 2002).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, demonstrating their versatility as reagents and catalysts. The presence of the thiourea group allows for nucleophilic addition reactions, cycloadditions, and the formation of coordination compounds with metals. N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea can act as a ligand, forming complexes with transition metals, which are useful in catalysis and material science (Xie et al., 2019).

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

Thiourea derivatives, including N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea, have been investigated for their potential as enzyme inhibitors and sensing probes for toxic metals. For example, a study by Rahman et al. (2021) on thiourea derivatives demonstrated their efficiency as enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase. These compounds were also explored for their potential in sensing toxic metals like mercury using spectrofluorimetric techniques, showing moderate sensitivity in fluorescence studies Rahman et al., 2021.

Anticancer Activity

Kirishnamaline et al. (2021) conducted quantum chemical computations and in silico biological evaluation on substituted thiourea derivatives, including those structurally similar to N,N-dibutyl-N'-(2,3-dimethylphenyl)thiourea, to assess their anticancer activity. Their study revealed potential anticancer activities of these compounds, supported by molecular docking and molecular dynamics simulation studies Kirishnamaline et al., 2021.

Anticonvulsant Agents

Severina et al. (2020) explored the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. Their findings suggest the relevance of thiourea derivatives in developing new anticonvulsant drugs, highlighting the significance of thiourea scaffolds in medicinal chemistry Severina et al., 2020.

properties

IUPAC Name

1,1-dibutyl-3-(2,3-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2S/c1-5-7-12-19(13-8-6-2)17(20)18-16-11-9-10-14(3)15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQQYORNQJLPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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